4-Brom-1-butin

Übersicht

Beschreibung

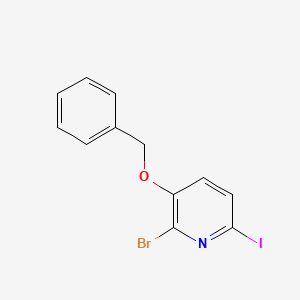

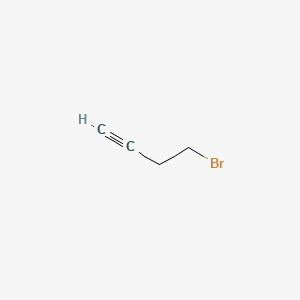

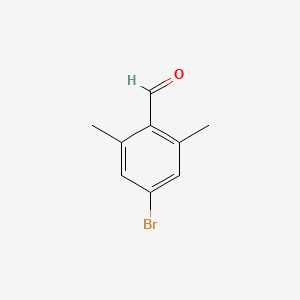

4-Bromo-1-butyne is an organic compound with the molecular formula C4H5Br. It is a member of the alkyl halides family and contains both a bromine atom and an alkyne group. This compound is commonly used as a reactant in organic synthesis due to its ability to introduce bromo functionality into molecules .

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-butyne has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including macrocycles and heterocycles.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

4-Bromo-1-butyne is a type of alkyl halide . It serves as a source of alkyl halides for the introduction of bromo functionality into the molecule . The primary targets of 4-Bromo-1-butyne are molecules that can undergo nucleophilic substitution or elimination reactions.

Biochemical Pathways

4-Bromo-1-butyne is used as a reactant in several synthesis pathways. For instance, it is used in the synthesis of macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization . It is also used in the synthesis of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition , and in intramolecular 1,3-dipolar cycloaddition to synthesize 1,3,4-oxadiazoles .

Result of Action

The result of 4-Bromo-1-butyne’s action is the formation of new organic compounds. For example, it can lead to the formation of macrocycles, oxazoles, and oxadiazoles . These compounds can have various molecular and cellular effects depending on their structure and properties.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Bromo-1-butyne plays a significant role in biochemical reactions due to its ability to participate in various cycloaddition and coupling reactions. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids. These interactions often result in the formation of bioactive compounds that can modulate inflammatory responses and other physiological processes. Additionally, 4-Bromo-1-butyne can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic pathways within cells .

Cellular Effects

The effects of 4-Bromo-1-butyne on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 4-Bromo-1-butyne has been shown to impact cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 4-Bromo-1-butyne exerts its effects through several mechanisms. One primary mechanism involves the covalent binding of the compound to specific amino acid residues within enzyme active sites. This binding can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 4-Bromo-1-butyne can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1-butyne can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over time, the degradation products of 4-Bromo-1-butyne may exhibit different biochemical properties, potentially leading to changes in cellular responses. Long-term studies have shown that prolonged exposure to 4-Bromo-1-butyne can result in cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-1-butyne in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without causing significant adverse effects. At higher doses, 4-Bromo-1-butyne can induce toxic effects, including hepatotoxicity and neurotoxicity. These effects are often associated with the accumulation of reactive intermediates and oxidative stress within tissues. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

4-Bromo-1-butyne is involved in several metabolic pathways, primarily those related to the metabolism of fatty acids and other lipids. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are responsible for the detoxification and biotransformation of xenobiotics. These interactions can lead to changes in metabolic flux and the levels of various metabolites within cells. Additionally, 4-Bromo-1-butyne can affect the synthesis and degradation of bioactive lipids, influencing cellular signaling and homeostasis .

Transport and Distribution

Within cells and tissues, 4-Bromo-1-butyne is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, specific transporters and binding proteins may facilitate the uptake and distribution of 4-Bromo-1-butyne within cells. The compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 4-Bromo-1-butyne is critical for its activity and function. The compound can be targeted to specific organelles through post-translational modifications or interactions with targeting signals. For example, 4-Bromo-1-butyne may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the localization of 4-Bromo-1-butyne within the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-1-butyne can be synthesized through various methods. One common method involves the reaction of propargyl alcohol with phosphorus tribromide (PBr3) in the presence of a base such as pyridine. The reaction proceeds as follows:

CH2CHC≡CH+PBr3→BrCH2CHC≡CH+HBr

Industrial Production Methods: In industrial settings, 4-Bromo-1-butyne is produced by the bromination of 1-butyne using bromine (Br2) in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1-butyne undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Cycloaddition Reactions: It can undergo cycloaddition reactions to form cyclic compounds.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

Addition Reactions: Often performed in the presence of catalysts such as palladium or platinum under mild conditions.

Cycloaddition Reactions: Conducted using transition metal catalysts like cobalt or gold under specific temperature and pressure conditions.

Major Products:

Substitution Reactions: Products include alcohols, nitriles, and amines.

Addition Reactions: Products include dihalides and haloalkenes.

Cycloaddition Reactions: Products include various cyclic compounds such as oxazoles and oxadiazoles.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-butyne: Similar in structure but with the bromine atom attached to a different carbon.

4-Bromo-1-butene: Contains a double bond instead of a triple bond.

Propargyl bromide: Similar in structure but with a different carbon chain length.

Uniqueness: 4-Bromo-1-butyne is unique due to its combination of a bromine atom and an alkyne group, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .

Eigenschaften

IUPAC Name |

4-bromobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOGWXIKVUXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454136 | |

| Record name | 4-Bromo-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38771-21-0 | |

| Record name | 4-Bromo-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the kinetic shift observed in the fragmentation of the 4-bromo-1-butyne cation?

A1: The kinetic shift observed in the bromine loss from the 4-bromo-1-butyne cation [] suggests that the dissociation process is not instantaneous. This means there's a time lag between the ionization of the molecule and the fragmentation event. This kinetic shift is crucial for accurately determining the appearance energy (E0) of the fragment ion. Researchers use modeling techniques to account for this shift and obtain a more precise E0 value, which is essential for understanding the energetics and mechanisms of the dissociation process.

Q2: How does the structure of the bromobutyne isomers influence the formation of different C4H5+ ions during dissociative photoionization?

A2: The research indicates that the specific isomer of bromobutyne significantly impacts the structure of the resulting C4H5+ ion []. Theoretical calculations suggest that only the staggered rotamer of the 4-bromo-1-butyne cation can lose a bromine atom to form a high-energy cyclic C4H5+ isomer. In contrast, experimental evidence suggests that both 1-bromo-2-butyne and 3-bromo-1-butyne likely form the linear CH2CCCH3+ ion. These findings highlight the role of molecular structure in dictating fragmentation pathways and the formation of specific ionic products.

Q3: What are the potential applications of poly[N-(3-butynyl)-2-ethynylpyridinium bromide] based on its characterized properties?

A3: The successful synthesis and characterization of poly[N-(3-butynyl)-2-ethynylpyridinium bromide], a new conjugated polyelectrolyte, opens doors to several potential applications []. Its conjugated backbone structure, confirmed by IR, NMR, and UV-visible spectroscopies, suggests potential use in organic electronic devices. Furthermore, the determined HOMO and LUMO energy levels indicate a band gap of 1.98 eV, making it suitable for applications like light-emitting diodes or solar cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)